Synthesis and characterization of Cyclopentanecarboximidamide hydrochloride
Synthesis and characterization of Cyclopentanecarboximidamide hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopentanecarboximidamide Hydrochloride
This guide provides a comprehensive technical overview for the synthesis and characterization of Cyclopentanecarboximidamide hydrochloride, a valuable chemical intermediate in contemporary drug discovery and development. The amidine functional group is a critical pharmacophore found in numerous biologically active molecules, including inhibitors of enzymes such as serine proteases and muscarinic agonists.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the causality behind experimental choices and robust protocols for validation.
Strategic Approach to Synthesis: The Pinner Reaction
The conversion of nitriles to amidines is a fundamental transformation in organic synthesis.[2] While several methods exist, the Pinner reaction remains one of the most reliable and widely adopted strategies, particularly for accessing unsubstituted amidine hydrochlorides.[3][4][5][6] This two-step process involves the formation of an intermediate imidate salt (a "Pinner salt") followed by ammonolysis.[4][7]
The rationale for selecting the Pinner reaction lies in its efficiency and the relative stability of the imidate intermediate, which allows for its isolation before conversion to the final product. The reaction begins with the acid-catalyzed addition of an alcohol to a nitrile. Critically, this stage must be conducted under strictly anhydrous conditions.[7][8] The presence of water would lead to the competitive hydrolysis of the imidate salt, yielding an ester as a significant and often difficult-to-remove byproduct.[7]
The subsequent ammonolysis step involves the nucleophilic displacement of the alkoxy group from the imidate by ammonia, a process that proceeds readily to furnish the desired amidine. The final product is conveniently isolated as its hydrochloride salt, which is typically a stable, crystalline solid.
Caption: Workflow for the Pinner synthesis of Cyclopentanecarboximidamide HCl.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful isolation of an intermediate with the expected characteristics at Step 1 is a strong predictor of success in Step 2.
Part A: Synthesis of Ethyl Cyclopentanecarbimidate Hydrochloride (Pinner Salt)
-
System Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture. The entire apparatus must be oven- or flame-dried before use.
-
Reagent Charging: To the flask, add cyclopentanecarbonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution at 0 °C. The reaction is exothermic and should be monitored. Continue the gas introduction until the solution is saturated and a precipitate (the Pinner salt) begins to form.
-
Reaction and Isolation: Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours, during which time crystallization should become extensive. Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.
Part B: Synthesis of Cyclopentanecarboximidamide Hydrochloride
-
Ammonolysis: Prepare a solution of the crude ethyl cyclopentanecarbimidate hydrochloride (1.0 eq) in a saturated solution of ammonia in methanol (e.g., 7N solution, ~5-10 mL per gram of imidate).[9]
-
Reaction: Stir the solution in a sealed vessel at room temperature for 48 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.[9] This will typically yield the crude Cyclopentanecarboximidamide hydrochloride as a solid or semi-solid.
-
Purification: The primary byproduct of this reaction is ammonium chloride.[10] Purification can be achieved by recrystallization. Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol) and allow it to cool slowly. The desired product will crystallize, leaving the more soluble ammonium chloride in the mother liquor. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product.[10]
Comprehensive Characterization
A multi-technique approach is essential to unambiguously confirm the structure, identity, and purity of the final compound. The data presented below are the expected outcomes for a successfully synthesized sample.
Caption: Logical workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the covalent structure of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or CD₃OD.
-
¹H NMR: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the free base in CD₃OD, the following signals are expected[9]:
-
A multiplet around δ 2.80-2.94 ppm corresponding to the single proton on the carbon adjacent to the amidine group (methine proton).
-
Multiple overlapping multiplets between δ 1.64-2.16 ppm, integrating to 8 protons, corresponding to the four methylene (CH₂) groups of the cyclopentyl ring.[9]
-
The N-H protons of the amidinium group may be broad and exchange with the solvent, sometimes not being observed or appearing as a broad singlet.
-
-
¹³C NMR: The carbon spectrum confirms the number and type of carbon atoms.
-
A signal in the range of δ 170-180 ppm for the amidine carbon (C=N).
-
A signal for the methine carbon of the cyclopentyl ring.
-
Signals for the methylene carbons of the cyclopentyl ring.
-
Table 1: Summary of Expected NMR Data
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH-(C=N) | ~ 2.8 - 3.0 | Multiplet |
| ¹H | Ring -CH₂- | ~ 1.6 - 2.2 | Multiplets |
| ¹³C | C=N | ~ 170 - 180 | Singlet |
| ¹³C | -CH- | ~ 45 - 55 | Singlet |
| ¹³C | Ring -CH₂- | ~ 25 - 35 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The hydrochloride salt will exist as an amidinium ion.
-
N-H Stretching: Strong, broad absorptions in the region of 3100-3400 cm⁻¹ are characteristic of the N-H stretches of the -NH₂ group in the amidinium salt. Primary amines typically show two bands in this region.[11]
-
C=N Stretching: A strong absorption band between 1650-1690 cm⁻¹ corresponds to the C=N double bond stretching vibration of the amidinium ion. This is a key diagnostic peak.
-
N-H Bending: A medium to strong band can be observed around 1580-1650 cm⁻¹ due to the N-H bending vibration.[11]
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ (e.g., 2870-2960 cm⁻¹) are due to the C-H stretching of the cyclopentyl ring.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3400 (broad) | N-H Stretch | Amidinium (-NH₂) |
| 2870 - 2960 | C-H Stretch | Cyclopentyl |
| 1650 - 1690 (strong) | C=N Stretch | Amidinium |
| 1580 - 1650 | N-H Bend | Amine |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is ideal.
-
Molecular Ion Peak: The analysis will be performed on the free base (Cyclopentanecarboximidamide, C₆H₁₂N₂), which has a molecular weight of 112.17 g/mol .[12] In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 113.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass to within a few parts per million, providing definitive confirmation of the molecular formula.
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula (Free Base) | C₆H₁₂N₂ |
| Molecular Weight (Free Base) | 112.17 g/mol |
| Expected [M+H]⁺ (m/z) | 113.1073 |
Physical Properties and Elemental Analysis
-
Melting Point (MP): The purified hydrochloride salt should be a crystalline solid with a sharp and defined melting point. A broad melting range would indicate the presence of impurities.
-
Elemental Analysis: Combustion analysis should provide the percentage composition of Carbon, Hydrogen, and Nitrogen. These experimental values must align closely with the theoretical percentages calculated from the molecular formula of the hydrochloride salt (C₆H₁₃ClN₂) to confirm its elemental integrity and purity.
Conclusion
The Pinner reaction provides a robust and scalable pathway for the synthesis of Cyclopentanecarboximidamide hydrochloride from its corresponding nitrile. The success of this synthesis is predicated on the strict exclusion of moisture during the formation of the intermediate Pinner salt and is validated through a rigorous suite of analytical characterizations. By employing NMR and IR spectroscopy, mass spectrometry, and elemental analysis, researchers can definitively confirm the structure, molecular weight, and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.
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